molecular formula C21H19FO7 B12840488 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside

1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside

Cat. No.: B12840488
M. Wt: 402.4 g/mol
InChI Key: FHKKLEXAYCOKAG-NEYJZJCJSA-N
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Description

1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside is a fluorinated ribofuranoside derivative characterized by protective acetyl (1-O) and benzoyl (3,5-O) groups, along with a fluorine atom at the 2-deoxy position. This compound serves as a critical intermediate in nucleoside and antiviral drug synthesis due to its stabilized sugar backbone and resistance to enzymatic degradation . Its structure balances protective group stability (acetyl and benzoyl) with reactivity at the 2-position, enabling selective modifications for pharmaceutical applications.

Properties

Molecular Formula

C21H19FO7

Molecular Weight

402.4 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-acetyloxy-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H19FO7/c1-13(23)27-21-17(22)18(29-20(25)15-10-6-3-7-11-15)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17-,18-,21-/m1/s1

InChI Key

FHKKLEXAYCOKAG-NEYJZJCJSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Fluorination of Ribofuranose Derivatives

The 2-deoxy-2-fluoro substitution is introduced by fluorination of a suitable ribofuranose precursor. This step often involves:

  • Starting from methyl 2,3-anhydro-α-D-ribofuranoside or related protected ribose derivatives.
  • Using fluorinating agents under controlled acidic or neutral conditions to replace the 2-hydroxyl group with fluorine.
  • Maintaining stereochemical integrity to favor the β-anomer.

This fluorination step is critical and must be optimized to minimize formation of α-anomers and side products, which complicate purification.

Selective Acylation

The acylation strategy involves:

  • Protection of hydroxyl groups at positions 3 and 5 with benzoyl groups (benzoylation).
  • Acetylation of the 1-O position with acetyl chloride or acetic anhydride.
  • Use of pyridine or other organic bases as solvents and acid scavengers during acylation.

A typical procedure for benzoylation includes:

  • Dissolving the ribofuranose derivative in an organic solvent such as ethyl acetate or pyridine.
  • Adding benzoyl chloride dropwise at controlled temperatures (40–80 °C).
  • Stirring for several hours (4–8 hours) to ensure complete benzoylation.
  • Workup involving washing with aqueous acid and base solutions, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.

Acetylation is performed subsequently or concurrently by:

  • Mixing the benzoylated intermediate with glacial acetic acid, acetic anhydride, and acetone.
  • Adding a catalytic amount of sulfuric acid or oleum at low temperatures (-5 to 5 °C).
  • Stirring for several hours (up to 6 hours) to complete acetylation.
  • Quenching with cold water and recrystallization from ethanol to purify the final product.

Glycosylation and Intermediate Formation

In some methods, glycosylation is performed by reacting D-ribose with acyl halides in methanol under ice-water bath conditions to form glucosides, which are then benzoylated and acetylated in subsequent steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Notes
Glycosylation D-ribose + acyl halide in MeOH 0 to 5 8 hours Ice-water bath cooling, followed by base quench
Benzoylation Benzoyl chloride, pyridine, ethyl acetate 40 to 80 4 to 8 hours Stirring, followed by acid/base washes
Acetylation Acetic anhydride, glacial acetic acid, acetone, catalytic sulfuric acid -5 to 5 6 hours Low temperature to avoid side reactions
Fluorination Fluorinating agent (varies) Controlled Variable Requires inert atmosphere and low temp

Yields and Purity

  • The overall yield for the preparation of 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside is typically moderate to high, with reported yields around 60–70% relative to starting ribose derivatives.
  • Purity is generally confirmed by HPLC, with values exceeding 98% after recrystallization.
  • Melting points and optical rotation values are used to confirm the identity and stereochemistry of the product (e.g., melting point ~130–132 °C, specific rotation around +43.5° in chloroform).

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose Outcome
1 Glycosylation D-ribose + acyl halide in MeOH, 0–5 °C Formation of glucoside intermediate Intermediate for acylation
2 Benzoylation Benzoyl chloride, pyridine, 40–80 °C, 4–8 h Protection of 3,5-OH groups 3,5-di-O-benzoyl intermediate
3 Acetylation Acetic anhydride, glacial acetic acid, acetone, catalytic acid, -5 to 5 °C, 6 h Acetylation of 1-OH Final 1-O-acetyl product
4 Fluorination Fluorinating agent, inert atmosphere, low temp Introduction of 2-fluoro group 2-deoxy-2-fluoro sugar derivative

Chemical Reactions Analysis

Types of Reactions: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Oligosaccharides

1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside serves as a crucial building block in the synthesis of oligosaccharides. Its acetyl and benzoyl protecting groups facilitate selective reactions that lead to the formation of complex carbohydrate structures. These oligosaccharides have significant implications in glycoscience and can be used to study glycoproteins and glycolipids.

Antiviral Research

This compound has shown promise in antiviral research, particularly against viruses such as HIV and HCV. By modifying the sugar moiety of nucleoside analogues, researchers can enhance their efficacy against viral replication. The incorporation of fluorine into the ribofuranose structure increases metabolic stability, making it a candidate for further development in antiviral therapies .

Antibody-drug Conjugates (ADCs)

The compound's ability to form stable linkages with antibodies makes it suitable for use in antibody-drug conjugates. ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The selective targeting capabilities of ADCs can be enhanced by using this ribofuranose derivative as a linker or payload .

Cell Cycle Regulation Studies

Research indicates that compounds like 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside can influence cell cycle dynamics and apoptosis pathways. This property is vital for studies aimed at understanding cancer biology and developing new cancer therapies that target specific cell cycle checkpoints .

Immunology Applications

The compound's interactions with various immune pathways suggest potential applications in immunology. It may play a role in modulating immune responses or acting as an immunomodulator, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

StudyApplicationFindings
Antiviral Efficacy HIV and HCVDemonstrated increased stability and efficacy compared to non-fluorinated analogues
Oligosaccharide Synthesis GlycoscienceSuccessfully synthesized complex oligosaccharides using this compound as a precursor
ADCs Development Cancer TherapyEnhanced targeting efficiency when used as a linker in ADC formulations
Cell Cycle Studies Cancer ResearchInduced apoptosis in specific cancer cell lines, highlighting potential therapeutic uses

Mechanism of Action

The mechanism of action of 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranoside involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer cells, they can interfere with DNA synthesis and induce apoptosis. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Fluorine Impact : The 2-fluoro substitution in the target compound enhances metabolic stability, akin to FDG’s resistance to glycolysis . This feature is critical for developing nucleoside analogs with prolonged therapeutic effects.
  • Protective Group Strategy : Benzoyl groups at 3,5-O positions balance protection and reactivity, enabling selective deprotection for further functionalization. In contrast, dichlorobenzyl ethers () prioritize stability over reactivity .
  • Stereochemistry : The D-configuration of the target compound aligns with natural ribose, facilitating its incorporation into biologically active molecules compared to L-configuration analogs .
  • Synthetic Efficiency : High yields (e.g., 84.14% for p-chlorobenzoyl analog ) suggest that the target’s synthesis could be optimized using similar acid-catalyzed conditions.

Biological Activity

1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside (CAS: 149623-91-6) is a synthetic sugar derivative that plays a significant role as a building block in the synthesis of oligosaccharides and glycosylations. Its unique structure, which includes a fluorine atom and acetyl and benzoyl groups, suggests potential biological activities that merit detailed exploration.

The compound has the following chemical properties:

  • Molecular Formula : C21H19F O5
  • Molecular Weight : 402.374 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 88.13 Ų

1. Antiviral Activity

Research indicates that derivatives of ribofuranosides, including fluorinated variants, exhibit antiviral properties. The incorporation of a fluorine atom can enhance the stability and bioavailability of nucleoside analogs, making them effective against various viral infections. Studies have shown that such compounds can inhibit viral replication by interfering with nucleic acid synthesis pathways.

2. Antiparasitic Potential

Recent studies have evaluated the biological activity of ribofuranoside derivatives against parasitic enzymes. For instance, compounds similar to 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside have demonstrated inhibitory effects on enzymes involved in the metabolism of parasites like Trypanosoma brucei and Leishmania major. This suggests a potential for developing antiparasitic therapies based on this compound's structure .

3. Glycosylation Reactions

The compound is utilized in glycosylation reactions, which are crucial for synthesizing glycosides and oligosaccharides used in drug development and biochemistry. Its ability to undergo modifications through click chemistry allows for the creation of diverse glycosidic structures that can be tailored for specific biological functions .

Case Study 1: Antiviral Efficacy

A study published by ACS Catalysis highlighted the effectiveness of modified ribofuranosides in inhibiting viral enzymes. The study demonstrated that compounds with similar structural features to 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside could significantly reduce viral load in infected cell cultures .

Case Study 2: Antiparasitic Activity

Another investigation focused on the activity of ribofuranoside derivatives against Leishmania major. The results indicated that certain modifications to the ribofuranoside structure enhanced selectivity and potency against parasitic targets while minimizing toxicity to host cells .

Research Findings

Several key findings regarding the biological activity of 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranoside include:

Study Focus Findings
Antiviral ActivityInhibition of viral replication; enhanced stability due to fluorination
Antiparasitic EfficacySignificant inhibition of Trypanosoma brucei enzymes; low toxicity profile
Glycosylation ApplicationsEffective building block for synthesizing complex oligosaccharides; versatile modification potential

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of benzoyl groups.
  • Monitor fluorination efficiency via <sup>19</sup>F NMR to confirm substitution .

Basic: How is the stereochemical integrity of the β-D-ribofuranoside configuration maintained during synthesis?

Methodological Answer:

  • Protecting Group Strategy : Benzoyl groups at 3- and 5-positions sterically hinder undesired α-anomer formation during glycosylation .
  • Reaction Conditions : Low temperatures (−40°C to 0°C) and Lewis acids (e.g., SnCl4) promote β-selectivity in glycosidic bond formation .
  • Characterization : Confirm configuration via <sup>1</sup>H NMR coupling constants (J1',2' ~0 Hz for β-anomer) and X-ray crystallography for unambiguous assignment .

Advanced: How can researchers resolve contradictions in fluorination yields reported across studies?

Methodological Answer:
Discrepancies in fluorination efficiency often stem from:

  • Reagent Choice : DAST vs. Selectfluor® may yield different outcomes due to reactivity differences (DAST is moisture-sensitive, while Selectfluor® is water-tolerant) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination kinetics compared to non-polar solvents .
  • Temperature Optimization : Higher yields are observed at −20°C for DAST-mediated reactions, whereas Selectfluor® may require room temperature .

Q. Experimental Design :

VariableCondition 1Condition 2Outcome Metric
Fluorinating AgentDAST (0°C)Selectfluor® (25°C)% Yield via <sup>19</sup>F NMR
SolventAnhydrous DCMAcetonitrileReaction completion time

Advanced: What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is inefficient for large-scale batches. Alternatives include recrystallization from EtOAc/hexane mixtures .
  • Fluorination Safety : DAST is highly toxic; scaled reactions require specialized equipment (e.g., Schlenk lines) and waste neutralization protocols .
  • Cost of Protecting Groups : Benzoyl groups increase molecular weight and cost. Evaluate alternatives like acetyl or TBDMS for cost-effective large-scale synthesis .

Case Study : A 10-gram synthesis reported 65% yield after optimizing benzoyl protection and fluorination steps, but required three recrystallizations to achieve >98% purity .

Basic: What are the primary applications of this compound in antiviral research?

Methodological Answer:
The compound serves as a key intermediate for synthesizing fluorinated nucleoside analogs:

  • Antiviral Agents : Used to prepare 2'-fluoro-2'-deoxyarabinofuranosyl nucleosides (e.g., benzimidazole derivatives) with activity against herpesviruses and hepatitis B .
  • Mechanistic Probes : The 2-fluoro group mimics a hydroxyl group in transition-state analogs, aiding enzyme inhibition studies .

Q. Example Protocol :

Glycosylation : React with heterocyclic bases (e.g., uracil) under Vorbrüggen conditions (TMSOTf catalyst, acetonitrile, 80°C) .

Deprotection : Remove benzoyl groups with NaOMe/MeOH to yield the active nucleoside .

Advanced: How can researchers address low regioselectivity during benzoylation?

Methodological Answer:

  • Temporary Protections : Use transient groups (e.g., TBDMS at O-2) to direct benzoylation to O-3 and O-5, followed by deprotection .
  • Catalytic Methods : DMAP (4-dimethylaminopyridine) accelerates benzoylation at less reactive positions, improving regioselectivity .
  • Kinetic vs. Thermodynamic Control : Low-temperature benzoylation favors kinetic products (O-3/O-5), while higher temperatures may lead to acyl migration .

Q. Data Analysis :

ConditionRegioselectivity (O-3/O-5)Byproduct (O-2 Benzoylation)
DMAP, 0°C, 2h95%<5%
No Catalyst, 25°C, 24h70%30%

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify benzoyl (δ 7.4–8.1 ppm, aromatic protons) and acetyl (δ 2.1 ppm, CH3) groups. The 2-fluoro substituent deshields adjacent protons (JF,H coupling ~50 Hz) .
  • HR-ESI-MS : Confirm molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 487.12 for C21H19FO7Na) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How does the 2-fluoro group influence the compound’s stability in biological assays?

Methodological Answer:

  • Metabolic Stability : The 2-fluoro group resists enzymatic deamination, prolonging half-life in vivo compared to non-fluorinated analogs .
  • Conformational Effects : Fluorine’s electronegativity stabilizes the North-type sugar pucker, enhancing binding to viral polymerases .
  • Contradictory Data : Some studies report reduced solubility due to fluorine’s hydrophobicity. Mitigate via formulation with cyclodextrins or PEGylation .

Basic: What solvents and storage conditions are recommended for this compound?

Methodological Answer:

  • Solubility : Soluble in DCM, DMSO, and THF; sparingly soluble in water .
  • Storage : Store under inert gas (Ar) at −20°C to prevent hydrolysis of benzoyl groups. Lyophilization extends stability for long-term storage .

Advanced: What strategies improve yield in multi-gram syntheses for in vivo studies?

Methodological Answer:

  • Flow Chemistry : Continuous fluorination reactors minimize exothermic risks and improve reproducibility .
  • Catalyst Recycling : Recover SnCl4 via aqueous extraction to reduce costs .
  • Quality Control : Implement inline FTIR to monitor reaction progress and reduce purification steps .

Q. Optimized Protocol :

StepTimeYieldPurity
Benzoylation4h90%95%
Fluorination12h75%85%
Deprotection2h95%98%

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